2-Piperidinocarbonyl-7-methoxybenzofuran
Description
2-Piperidinocarbonyl-7-methoxybenzofuran is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a piperidinocarbonyl group at position 2. The benzofuran scaffold contributes aromatic stability and rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO3/c1-18-12-7-5-6-11-10-13(19-14(11)12)15(17)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
MURBFTPXHKTPPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Compounds
| Compound Name (CAS Number) | Core Structure | Substituents/Functional Groups | Key Differences from Target Compound |
|---|---|---|---|
| This compound | Benzofuran | 7-methoxy, 2-piperidinocarbonyl | Reference compound |
| 4-Methoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (1353974-08-9) | Pyrimidine | 4-methoxy, 6-(3-methylpiperazinyl), HCl salt | Pyrimidine core (vs. benzofuran); piperazine (vs. piperidine); charged HCl salt |
| 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid (937606-76-3) | Pyridine | 5-nitro, 2-piperidine, 3-carboxylic acid | Pyridine core (vs. benzofuran); nitro and carboxylic acid groups (vs. methoxy/amide) |
| 2-Methoxy-5-thenoylpyridine (898786-14-6) | Pyridine | 2-methoxy, 5-thenoyl (thiophene carbonyl) | Pyridine core (vs. benzofuran); thenoyl group (vs. piperidinocarbonyl) |
Electronic and Steric Effects
- Benzofuran vs. Pyrimidine derivatives, such as 1353974-08-9, may exhibit greater solubility due to nitrogen-rich cores .
- Methoxy Group Positioning :
Methoxy groups in all compounds increase lipophilicity. However, its position on benzofuran (7-position) versus pyridine (2- or 4-position) alters electronic effects on the ring system, influencing reactivity and intermolecular interactions.
Pharmacological Implications (Hypothetical)
- Piperidine vs. Piperazine’s additional nitrogen in 1353974-08-9 could enhance hydrogen bonding but may increase metabolic instability .
- Functional Group Diversity :
The nitro group in 937606-76-3 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could impact redox activity or metabolic pathways .
Research Findings and Limitations
- Gaps in Evidence: Direct pharmacological or physicochemical data for this compound are absent in the provided sources. Comparisons are inferred from structural analogs.
- Synthetic Challenges : Benzofuran derivatives often require multi-step syntheses, whereas pyridine/pyrimidine analogs (e.g., 898786-14-6) may be more accessible commercially .
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